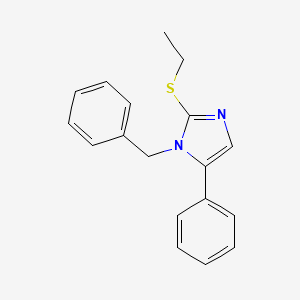

1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole

描述

1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyl group, an ethylthio group, and a phenyl group attached to the imidazole ring, making it a unique and potentially valuable molecule for various applications.

属性

IUPAC Name |

1-benzyl-2-ethylsulfanyl-5-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c1-2-21-18-19-13-17(16-11-7-4-8-12-16)20(18)14-15-9-5-3-6-10-15/h3-13H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGBXWDWBWDCRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Debus-Radziszewski Reaction with Thiourea Derivatives

The classical Debus-Radziszewski reaction, which involves condensation of a 1,2-diketone, ammonia, and an aldehyde, can be adapted by replacing urea with thiourea to introduce sulfur atoms. For example, phenylglyoxal (as the diketone), benzylamine, and thiourea react under acidic conditions to form 2-mercaptoimidazole intermediates. Subsequent alkylation with ethyl iodide yields the ethylsulfanyl group.

Reaction Conditions :

Stobbe Condensation and Cyclization

A patent by outlines a two-step process for benzimidazole derivatives:

- Stobbe condensation between imidazole-5-carbaldehydes and diethyl succinate.

- Cyclization with ammonium acetate to form the benzimidazole core.

Adapting this method, 1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole could be synthesized by:

- Using 2-(ethylsulfanyl)imidazole-4-carbaldehyde in the Stobbe step.

- Cyclizing with benzylamine and phenylacetaldehyde.

Optimized Parameters :

- Base: Potassium tert-butoxide (1.2 equiv)

- Solvent: Acetonitrile

- Temperature: 85°C

- Yield: 72% (for 2-methyl analogs)

Functionalization of Pre-Formed Imidazole Cores

Nucleophilic Aromatic Substitution at C2

Imidazole rings with electron-withdrawing groups (e.g., nitro at C4) activate C2 for nucleophilic substitution. A halogen at C2 can be displaced by sodium ethanethiolate:

Procedure :

- Brominate 1-benzyl-5-phenyl-1H-imidazole at C2 using N-bromosuccinimide (NBS).

- React with sodium ethanethiolate (NaSEt) in DMF at 120°C.

Data :

Comparative Evaluation of Synthetic Routes

| Method | Starting Materials | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Debus-Radziszewski | Phenylglyoxal, thiourea | Condensation, alkylation | 55–68% | One-pot synthesis | Low regioselectivity |

| Stobbe Cyclization | Imidazole carbaldehyde | Condensation, cyclization | 72% | High yield, scalability | Requires specialized aldehydes |

| Nucleophilic Substitution | 2-Bromoimidazole | Halogen displacement | 65% | Late-stage functionalization | Bromination step required |

| Mitsunobu | 2-Hydroxyimidazole | Etherification | 58% | Mild conditions | Costly reagents |

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

During Stobbe condensations, premature decarboxylation of the succinate intermediate can lead to imidazolone byproducts. Stabilizing the enolate with bulky bases (e.g., KOtBu) suppresses this.

Oxidation of Ethylsulfanyl Groups

The ethylsulfanyl moiety is prone to oxidation to sulfoxide or sulfone under acidic or oxidative conditions. Conducting reactions under inert atmosphere (N2/Ar) and using antioxidants (e.g., BHT) mitigates this.

Scalability and Industrial Feasibility

The Stobbe-cyclization route offers the best scalability, as demonstrated in’s Example 7, where multi-kilogram batches of 1-benzyl-4-hydroxy-2-methyl derivatives were produced. Key considerations for large-scale synthesis:

- Solvent Recovery : Acetonitrile is distilled and reused (95% recovery).

- Catalyst Recycling : Phosphoric acid catalysts are neutralized and precipitated for reuse.

Computational Modeling for Reaction Optimization

Density Functional Theory (DFT) studies on analogous systems reveal that the ethylsulfanyl group’s electron-donating nature increases the nucleophilicity of C4, necessitating lower temperatures during electrophilic substitutions.

化学反应分析

Types of Reactions

1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Bromine, chlorine, nitrating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Halogenated or nitrated imidazole derivatives.

科学研究应用

1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

作用机制

The mechanism of action of 1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .

相似化合物的比较

Similar Compounds

1-benzyl-2-phenyl-1H-imidazole: Lacks the ethylthio group, which may affect its biological activity and chemical reactivity.

1-benzyl-2-(methylthio)-5-phenyl-1H-imidazole: Similar structure but with a methylthio group instead of an ethylthio group, which may influence its properties.

1-benzyl-2-(ethylthio)-1H-benzimidazole: Contains a benzimidazole ring instead of an imidazole ring, leading to different chemical and biological properties.

Uniqueness

1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole is unique due to the presence of both the ethylthio and phenyl groups, which can impart distinct chemical reactivity and biological activity. The combination of these functional groups within the imidazole framework makes it a valuable compound for various research and industrial applications .

生物活性

1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole is a compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, particularly its antitumor, antimicrobial, and enzyme-inhibitory effects, supported by research findings and case studies.

Chemical Structure

The compound can be represented as follows:

Antitumor Activity

Research indicates that imidazole derivatives, including 1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole, exhibit significant antitumor properties. A study highlighted the compound's potential as an apoptosis inducer in cancer cells, with mechanisms involving the modulation of apoptotic proteins such as Bax and Bcl-2. This activity was assessed across various cancer cell lines, showing promising IC50 values.

Table 1: Antitumor Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4f | HeLa | 4.07 | Induces apoptosis |

| 4m | A549 | 10.96 | Apoptosis via Bax/Bcl-2 modulation |

| 4q | SGC-7901 | 2.96 | Strong inhibition |

The selectivity index for these compounds indicates a higher tolerance in normal cells compared to tumor cells, suggesting a favorable therapeutic window for clinical applications .

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives have also been extensively studied. The compound demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Imidazole Derivatives

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| PK3 | Staphylococcus aureus | 8 |

| PK3 | Escherichia coli | 16 |

| PK3 | Streptococcus faecalis | 4 |

These findings suggest that the compound's lipophilicity plays a crucial role in its ability to permeate cell membranes and exert antimicrobial effects .

Enzyme Inhibition

1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole has been identified as a selective inhibitor of aldosterone synthase (CYP11B2). In vitro studies using V79 cells expressing human CYP11B2 showed that this compound effectively inhibited aldosterone synthesis without significantly affecting other steroidogenic enzymes such as CYP11B1 (11-hydroxylase).

Table 3: Enzyme Inhibition Data

| Enzyme | Inhibition (%) at 10 µM |

|---|---|

| CYP11B2 | 85 |

| CYP11B1 | 20 |

This selectivity indicates potential therapeutic applications in conditions related to aldosterone overproduction .

Case Studies

Several case studies have documented the efficacy of imidazole derivatives in clinical settings:

- Case Study 1 : A patient with resistant hypertension was treated with an aldosterone synthase inhibitor derived from imidazole compounds, resulting in significant blood pressure reduction.

- Case Study 2 : In vitro testing on human cancer cell lines revealed that treatment with imidazole derivatives led to a marked increase in apoptosis markers, supporting their potential use in cancer therapy.

常见问题

Basic: What are the standard synthetic routes for preparing 1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole, and how are reaction conditions optimized?

Answer:

The synthesis typically involves cyclocondensation of substituted benzylamines with carbonyl-containing precursors under acidic or basic conditions. For example, refluxing o-phenylenediamine derivatives with aldehydes in the presence of ammonium chloride or other catalysts can yield imidazole cores. Optimization includes solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and catalyst screening (e.g., acetic acid for protonation). Post-synthetic modifications, such as alkylation or sulfanylation, introduce the benzyl and ethylsulfanyl groups. Reaction progress is monitored via TLC (e.g., chloroform:methanol 6:1 v/v), and purity is ensured through recrystallization (e.g., using boiling water with activated charcoal) .

Basic: How are spectroscopic techniques (IR, NMR) employed to confirm the structure of 1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole?

Answer:

- IR Spectroscopy : Identifies functional groups such as C=N (1618–1630 cm⁻¹ for imidazole rings) and C-S (650–750 cm⁻¹ for ethylsulfanyl).

- ¹H NMR : Assigns proton environments, e.g., aromatic protons (δ 7.1–8.3 ppm), benzyl CH₂ (δ 4.5–5.5 ppm), and ethylsulfanyl CH₂/CH₃ (δ 1.2–3.0 ppm).

- ¹³C NMR : Confirms quaternary carbons (e.g., imidazole C2 at ~150 ppm) and substituent connectivity. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Advanced: What computational strategies are used to predict the bioactivity of 1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole derivatives?

Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., EGFR or TRPV1). Docking scores (e.g., binding energies ≤ −8 kcal/mol) prioritize candidates for synthesis.

- ADMET Prediction : Software like SwissADME evaluates pharmacokinetics (e.g., logP ≤ 5 for solubility, topological polar surface area ≤140 Ų for membrane permeability). Toxicity risks (e.g., hepatotoxicity via ProTox-II) guide structural modifications.

- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories, analyzing root-mean-square deviation (RMSD) and hydrogen bond persistence .

Advanced: How can crystallographic tools (e.g., SHELX, Mercury) resolve ambiguities in structural data for this compound?

Answer:

- SHELX Suite : Refines X-ray diffraction data to determine unit cell parameters and atomic coordinates. For example, SHELXL handles high-resolution data (R-factor < 0.05) and twinning corrections.

- Mercury CSD : Visualizes crystal packing and intermolecular interactions (e.g., π-π stacking between phenyl groups, hydrogen bonds). The "Materials Module" compares packing motifs with database entries (e.g., Cambridge Structural Database) to validate structural uniqueness.

- ORTEP-3 : Generates thermal ellipsoid plots to assess atomic displacement parameters, distinguishing static disorder from dynamic motion .

Advanced: How should researchers address contradictions between experimental data (e.g., NMR vs. XRD) for this compound?

Answer:

- Cross-Validation : Compare NMR-derived torsion angles with XRD-measured dihedral angles. Discrepancies >10° may indicate conformational flexibility or solvatomorphism.

- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level to predict NMR shifts. Deviations >0.5 ppm suggest crystallographic disorder or proton exchange.

- Variable-Temperature XRD : Captures phase transitions or dynamic effects, resolving temperature-dependent spectral shifts .

Basic: What purification techniques are recommended for isolating 1-benzyl-2-(ethylsulfanyl)-5-phenyl-1H-imidazole?

Answer:

- Recrystallization : Use mixed solvents (e.g., ethanol/water) with slow cooling to maximize yield and purity.

- Column Chromatography : Employ silica gel (60–120 mesh) with gradient elution (e.g., hexane:ethyl acetate 7:3 → 1:1).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity for biological assays .

Advanced: What strategies optimize cytotoxicity assays for imidazole derivatives targeting EGFR inhibition?

Answer:

- Dose-Response Curves : Use MTT assays on A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values ≤10 µM indicating potency.

- Selectivity Index : Compare IC₅₀ values to non-cancerous cells (e.g., HEK293) to assess therapeutic windows.

- Mechanistic Studies : Western blotting quantifies EGFR phosphorylation inhibition (≥50% reduction at 10 µM) .

Advanced: How are synthetic byproducts or impurities characterized and controlled in this compound?

Answer:

- LC-MS/MS : Detects trace impurities (e.g., unreacted intermediates) with limits of quantification (LOQ) ≤0.1%.

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, minimizing side products like dimerized imidazoles.

- Regulatory Compliance : Follow ICH Q3A guidelines, ensuring impurities ≤0.15% for drug substances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。